molecular formula C21H19ClF2N4OS B2432244 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride CAS No. 1216828-76-0

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride

Cat. No. B2432244
CAS RN: 1216828-76-0
M. Wt: 448.92
InChI Key: DBWZYBPVTYNVBX-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H19ClF2N4OS and its molecular weight is 448.92. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Computational Studies

Computational studies, including molecular docking, have played a significant role in understanding the interactions between N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride and various biological targets. These studies help in predicting the efficacy of this compound as a ligand for specific receptors or enzymes, providing valuable insights for drug design and development. For instance, spectroscopic and quantum mechanical studies, along with ligand-protein interactions, have been conducted to assess the potential of similar compounds in photovoltaic efficiency modeling and as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of derivatives of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride for their potential antitumor activities. These compounds have been tested in vitro against human tumor cell lines derived from various neoplastic diseases. For example, novel compounds synthesized based on the optimization of virtual screening hits were found to exhibit cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231, showing potential as inhibitors (Ding et al., 2012).

Antimicrobial Activity

The antimicrobial resistance crisis has prompted the investigation of new compounds with potential antimicrobial activity. Substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides, for example, have been synthesized and evaluated for their docking properties and antimicrobial activity against various bacterial and fungal strains. This research contributes to the ongoing search for novel antimicrobial agents to combat resistant pathogens (Anuse et al., 2019).

Biological Activity Evaluation

Compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride have been synthesized and evaluated for various biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition activities. These studies not only explore the therapeutic potential of these compounds but also contribute to the understanding of their mechanism of action and target specificity (Gull et al., 2016).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4OS.ClH/c22-16-4-2-15(3-5-16)12-20(28)27(10-1-9-26-11-8-24-14-26)21-25-18-7-6-17(23)13-19(18)29-21;/h2-8,11,13-14H,1,9-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWZYBPVTYNVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride

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